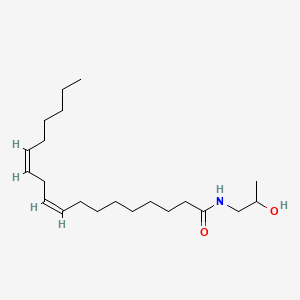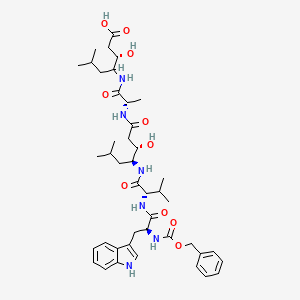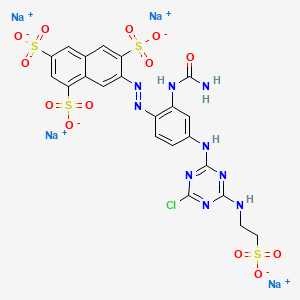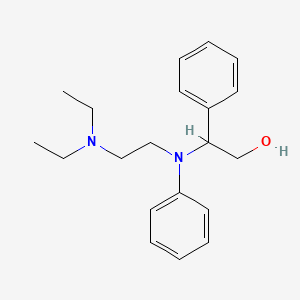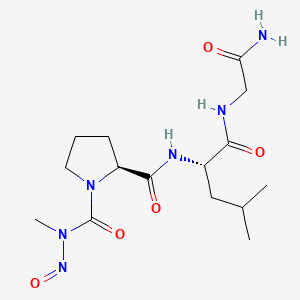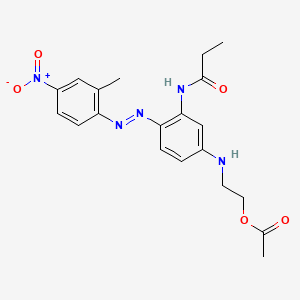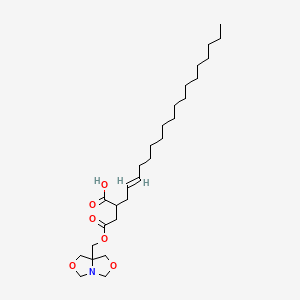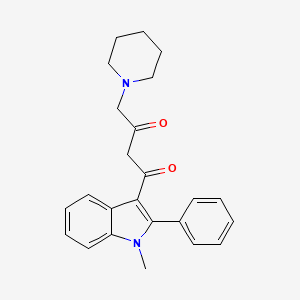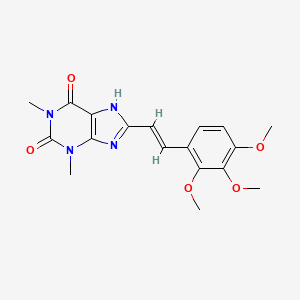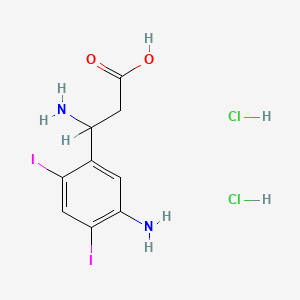
Betamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamin, also known as thiamine or vitamin B1, is an essential micronutrient for humans and animals. It plays a crucial role in various metabolic processes, particularly in the catabolism of sugars and amino acids. Thiamine is water-soluble and is commonly found in foods such as whole grains, legumes, and some meats and fish .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine hydrochloride, a common form of Betamin, is typically synthesized through the condensation, hydrolysis, neutralization, oxidation, and acidification of acetamidine hydrochloride with α-dimethoxy-β-methoxypropionitrile . This process involves several steps to ensure the purity and efficacy of the final product.
Industrial Production Methods: Industrial production of thiamine often involves fermentation processes using microorganisms such as bacteria and yeast. These microorganisms are cultured in controlled environments to produce thiamine, which is then extracted and purified for use in supplements and medications .
Chemical Reactions Analysis
Types of Reactions: Thiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to light and humidity, which can lead to its degradation .
Common Reagents and Conditions: Common reagents used in the reactions involving thiamine include acetamidine hydrochloride, α-dimethoxy-β-methoxypropionitrile, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to prevent degradation and ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving thiamine include thiamine pyrophosphate (TPP), which is a coenzyme in the catabolism of sugars and amino acids .
Scientific Research Applications
Thiamine has a wide range of scientific research applications:
Mechanism of Action
Thiamine exerts its effects by acting as a coenzyme in various metabolic reactions. The most well-characterized derivative of thiamine is thiamine pyrophosphate (TPP), which is essential for the catabolism of sugars and amino acids . TPP acts as a coenzyme for several enzymes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are involved in the Krebs cycle .
Comparison with Similar Compounds
Thiamine is unique among the B vitamins due to its specific role in carbohydrate metabolism. Similar compounds include:
Vitamin B2 (Riboflavin): Involved in energy production and the metabolism of fats, drugs, and steroids.
Vitamin B3 (Niacin): Plays a role in DNA repair and the production of steroid hormones in the adrenal gland.
Vitamin B6 (Pyridoxine): Involved in amino acid metabolism, neurotransmitter synthesis, and gene expression.
Vitamin B12 (Cobalamin): Essential for red blood cell formation, neurological function, and DNA synthesis.
Thiamine’s unique role in carbohydrate metabolism and its specific coenzyme functions distinguish it from these other B vitamins.
Properties
CAS No. |
18071-61-9 |
|---|---|
Molecular Formula |
C9H12Cl2I2N2O2 |
Molecular Weight |
504.92 g/mol |
IUPAC Name |
3-amino-3-(5-amino-2,4-diiodophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H10I2N2O2.2ClH/c10-5-2-6(11)8(13)1-4(5)7(12)3-9(14)15;;/h1-2,7H,3,12-13H2,(H,14,15);2*1H |
InChI Key |
GTVCJJADPZZNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)I)C(CC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


